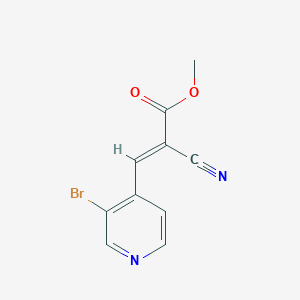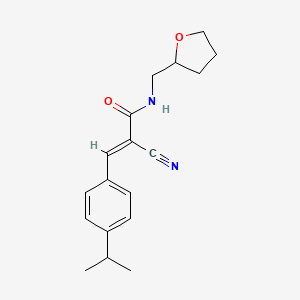
2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide typically involves the reaction of 4-isopropylbenzaldehyde with a suitable nitrile and an amine under controlled conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- 2-Cyano-3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Uniqueness
Compared to similar compounds, 2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide may exhibit unique properties due to the presence of the isopropyl group. This group can influence the compound’s reactivity, stability, and interactions with other molecules.
Propiedades
Fórmula molecular |
C18H22N2O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)15-7-5-14(6-8-15)10-16(11-19)18(21)20-12-17-4-3-9-22-17/h5-8,10,13,17H,3-4,9,12H2,1-2H3,(H,20,21)/b16-10+ |
Clave InChI |
CVZPXMFVIPYGBF-MHWRWJLKSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2CCCO2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)
![N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide](/img/structure/B11962028.png)
![2-[2-(Diethylamino)ethyl]-3-methyl-2-phenylpentanenitrile](/img/structure/B11962036.png)
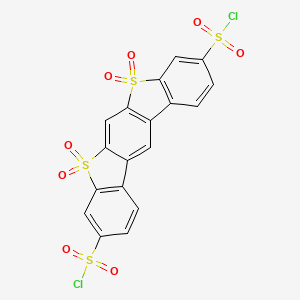

![3-(benzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962042.png)

![diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11962046.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11962047.png)
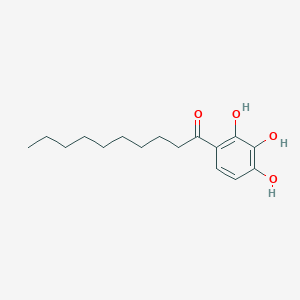
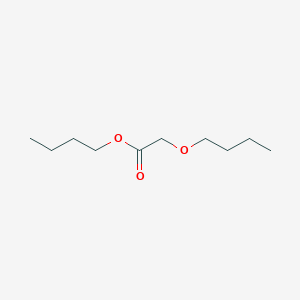
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11962058.png)
